

# Application Note: Purification of NH2-PEG4-NODA-GA Labeled Peptides

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Compound of Interest		
Compound Name:	NH2-Peg4-noda-GA	
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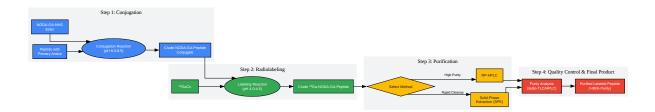
Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of peptide-based radiopharmaceuticals is a critical area in nuclear medicine for targeted imaging and therapy.[1] The chelator **NH2-PEG4-NODA-GA** is frequently used to conjugate with peptides, enabling stable complexation with radionuclides like Gallium-68 (<sup>68</sup>Ga).[1][2] This process involves the covalent attachment of the NODA-GA chelator to a primary amine on the peptide, followed by radiolabeling.[1] Achieving high purity of the final radiolabeled peptide is paramount to ensure accurate in vivo targeting, minimize off-target effects, and meet regulatory standards. This document provides detailed protocols for the purification and quality control of **NH2-PEG4-NODA-GA** labeled peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).

## Overall Workflow for Peptide Labeling and Purification

The general process involves conjugating the chelator to the peptide, radiolabeling the conjugate, purifying the crude product, and finally, performing quality control to assess its purity.





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Caption: General workflow for conjugation, radiolabeling, purification, and quality control of NODA-GA labeled peptides.

## **Comparison of Primary Purification Methods**

The two most common methods for purifying NODAGA-labeled peptides are RP-HPLC and SPE. The choice depends on the desired purity, scale, speed, and available resources.



Parameter	Reversed-Phase HPLC (RP-HPLC)	Solid-Phase Extraction (SPE)
Principle	Separation based on hydrophobicity on a chromatographic column.	Retention and elution from a solid sorbent based on polarity. [3]
Typical Use	Achieving high chemical and radiochemical purity (>98-99%).[4][5]	Rapid cleanup, desalting, and removal of major impurities.[1]
Purity Achieved	Very High	Moderate to High (>95%)
Speed	Slower (requires method development and run time).[7]	Very Fast (can be automated for high throughput).[6]
Solvent Consumption	High	Low (over 90% reduction compared to HPLC).[6]
Cost & Complexity	Higher initial investment and operational cost; more complex.	Lower cost, simpler instrumentation.[8]
Best For	Final product purification for clinical/preclinical studies.	Routine screening, library purification, pre-purification.[6]

## **Experimental Protocols**

## Protocol 1: High-Purity Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the preferred method for obtaining highly pure peptide conjugates, separating the desired product from unreacted chelator, unlabeled peptide, and other synthesis-related impurities.[1][4]

#### A. Materials and Equipment

 Preparative or semi-preparative HPLC system with a UV detector and a radioactivity detector.

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- C18 reverse-phase column (wide-pore, ~300 Å, is recommended for peptides).[9]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water.[7]
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[7]
- Crude <sup>68</sup>Ga-NODA-GA-peptide solution.
- Fraction collector.
- Lyophilizer.
- B. Method Development (Analytical Scale)
- Before preparative purification, optimize the separation on an analytical C18 column with the same packing material.[7]
- Inject a small amount of the crude product.
- Run a broad linear gradient (e.g., 5-95% Mobile Phase B over 20-30 minutes) to determine the approximate ACN concentration at which the labeled peptide elutes.[7]
- Optimize the gradient to be shallower around the elution point of the desired peptide to maximize resolution from impurities. A gradient increase of 1-4% per minute is typical.[7]
- C. Preparative Purification Protocol
- Equilibrate the preparative/semi-preparative C18 column with the starting gradient conditions (e.g., 95% A/5% B).
- Load the crude reaction mixture onto the column.
- Run the optimized gradient. The retention time of the <sup>68</sup>Ga-NODA-GA-peptide will be different from that of the unconjugated peptide and free <sup>68</sup>Ga, which typically elutes in the void volume.[1][10]
- Collect fractions as the target peptide peak elutes, guided by the radioactivity detector.



- Analyze the purity of the collected fractions using analytical radio-HPLC.
- Pool the fractions that meet the desired purity level (typically >95%).[11]
- Lyophilize the pooled fractions to obtain the purified peptide as a powder.[7]

#### D. Typical HPLC Parameters

Parameter	Setting
Column	C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 $\mu$ m for analytical; larger for prep).[10]
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Flow Rate	1 mL/min (analytical); scaled up for preparative. [7]
Gradient	Linear, optimized for specific peptide (e.g., 5% to 60% B in 45 min).[12]
Detection	UV (220 nm and 280 nm) and Radioactivity Detector.[12]

## Protocol 2: Rapid Cleanup by Solid-Phase Extraction (SPE)

SPE is an effective method for the rapid purification of radiolabeled peptides, particularly for removing unchelated <sup>68</sup>Ga.[1] C18 cartridges are commonly used for this purpose.[1][13]

#### A. Materials and Equipment

- C18 Sep-Pak style cartridge (or similar reversed-phase cartridge).
- Syringes.
- Ethanol (EtOH).

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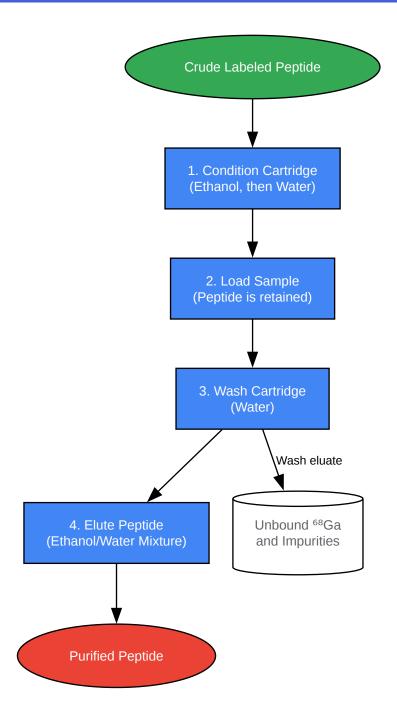


- · Ultrapure Water.
- Collection vials.

#### **B.** Purification Protocol

- Cartridge Conditioning: Pre-condition the C18 cartridge by passing 5-10 mL of ethanol through it, followed by 10-15 mL of sterile water. Do not let the cartridge dry out.[1]
- Loading: Load the crude <sup>68</sup>Ga-NODA-GA-peptide reaction mixture onto the conditioned cartridge. The labeled peptide will be retained on the C18 sorbent.[1]
- Washing: Wash the cartridge with 10-15 mL of sterile water. This step removes unbound, hydrophilic impurities like free <sup>68</sup>Ga.[1]
- Elution: Elute the purified, radiolabeled peptide from the cartridge using a small volume (e.g., 0.5 1.0 mL) of an ethanol/water mixture (e.g., 50% ethanol).[1]
- The eluted solution contains the purified product, which is then ready for quality control and use.





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Caption: Step-by-step workflow for purifying radiolabeled peptides using a C18 SPE cartridge.

## **Protocol 3: Quality Control**

After purification, the radiochemical purity (RCP) of the final product must be determined. An RCP of >95% is generally required.[11][13]



#### A. Analytical Radio-HPLC

- This is the gold standard for determining purity.
- Inject a small aliquot of the final purified product into an analytical HPLC system equipped with UV and radioactivity detectors.
- The resulting radio-chromatogram should show a single major peak corresponding to the labeled peptide.[14]
- Calculate the RCP by integrating the area of the product peak relative to the total integrated area of all radioactive peaks in the chromatogram.[14] The retention time of free <sup>68</sup>Ga is typically very short (~1.5-2.5 minutes), while the labeled peptide has a longer retention time. [10][15]
- B. Radio-Thin Layer Chromatography (Radio-TLC)
- Radio-TLC is a faster, simpler alternative for routine quality control.[13]
- Stationary Phase: Use a suitable TLC plate (e.g., silica gel).
- Mobile Phase: The choice of mobile phase is critical. For example, a mixture of ammonium acetate and methanol can be used to separate the labeled peptide (which typically remains at the origin, Rf = 0) from free <sup>68</sup>Ga (which moves with the solvent front, Rf = 1).
- Procedure:
  - Spot a small amount of the purified peptide onto the TLC plate.
  - Develop the plate in a chamber containing the mobile phase.
  - After development, dry the plate and analyze it using a radio-TLC scanner or by cutting the strip and counting the sections in a gamma counter.
  - Calculate the RCP based on the distribution of radioactivity.



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